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Compound of Interest |

Compound Name: 9-Chloro Quetiapine
CAS No.: 1371638-11-7
Cat. No.: B569853
. J

CAS Number: 1371638-11-7 Chemical Classification: Dibenzothiazepine Derivative / API
Impurity[2]

Executive Summary

9-Chloro Quetiapine (Quetiapine Impurity L) is a critical process-related impurity found in the
synthesis of the antipsychotic drug Quetiapine Hemifumarate. Unlike the "chloro-quetiapine”
intermediate (which contains a reactive chlorine at the bridgehead C11 position), 9-Chloro
Quetiapine retains the full piperazine-ethoxy-ethanol side chain but possesses an additional
chlorine atom on the aromatic ring (position 9).

Its presence is strictly regulated by pharmacopoeial standards (EP/USP) due to its structural
stability and potential to alter the toxicological profile of the final drug product.

Chemical Identity & Physicochemical Properties[1][2][3]
[4][5][6]1[7][8][9]

The following data characterizes the reference standard for analytical bridging.
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Specification

Common Name

9-Chloro Quetiapine

Pharmacopoeial Designation

Quetiapine EP Impurity L

CAS Number

1371638-11-7

IUPAC Name

2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-
yl)piperazin-1-yllethoxy]ethanol

Molecular Formula C21H24CIN3O2S
Molecular Weight 417.95 g/mol
Appearance White to Light Yellow Solid

. DMSO (Soluble), Methanol (Slightly),
Solubility )

Chloroform (Slightly)

pKa (Predicted) ~14.41
Melting Point >150°C (Decomposes)

Structural Analysis & Origin
The "9-Chloro" Distinction

It is vital to distinguish between the reactive intermediate and this aromatic impurity:

 Intermediate (11-Chloro): The chlorine is attached to the central imidoyl carbon (C11). This
chlorine is a leaving group, displaced by piperazine during synthesis.

o Impurity L (9-Chloro): The chlorine is attached to the benzene ring (Position 9). It is non-
reactive during the substitution step and persists into the final API.

Formation Mechanism

This impurity typically arises from Starting Material Contamination. The synthesis of the
dibenzothiazepine ring often utilizes 2-aminothiophenol and 2-nitrobenzoic acid derivatives. If
the starting material 2-aminothiophenol contains a chlorinated impurity (e.g., 4-chloro-2-
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aminothiophenol), the chlorine atom is incorporated into the ring system and carried through
the entire synthesis.

Figure 1: Formation Pathway of Impurity L The diagram below illustrates how a chlorinated
starting material leads to the formation of the 9-Chloro impurity alongside the active
pharmaceutical ingredient (API).
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Caption: Schematic tracking the propagation of the 9-chloro aromatic substitution from starting
materials to the final impurity.

Analytical Profiling & Detection

Due to the structural similarity between 9-Chloro Quetiapine and the parent API, separation
requires high-resolution HPLC. The additional chlorine atom increases the lipophilicity of the
molecule, typically resulting in a longer retention time compared to Quetiapine on Reverse-
Phase (RP) columns.

Recommended HPLC Protocol (Gradient)
e Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 um).

» Mobile Phase A: Buffer (Ammonium Acetate or Phosphate pH 6.5).

o Mobile Phase B: Acetonitrile / Methanol (High organic ratio).

© 2026 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b569853?utm_src=pdf-body-img
https://www.benchchem.com/product/b569853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Detection: UV @ 254 nm (Aromatic absorption) and 290 nm.
o Elution Order:

o Polar Impurities (N-oxides, Sulfoxides)

o Quetiapine (APN[2][3][4]

o 9-Chloro Quetiapine (Elutes later due to +ClI lipophilicity)

Mass Spectrometry (LC-MS)

 lonization: ESI Positive Mode (+).
e Parent lon: [M+H]* = 418.1 m/z (approx).

 Isotope Pattern: The presence of one Chlorine atom imparts a distinct 3:1 ratio between the
M and M+2 peaks (418 and 420 m/z), serving as a definitive confirmation marker.

Handling & Safety Protocols

As a derivative of a potent antipsychotic, 9-Chloro Quetiapine should be handled as a Potent
Compound (OEB 3/4).

» Engineering Controls: Handle only inside a certified fume hood or isolator.

e PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Respiratory
protection (P3/N95) is required if handling powder outside an enclosure.

» Storage: Store at 2-8°C (Refrigerator) under inert atmosphere (Argon/Nitrogen) to prevent
oxidative degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. allmpus.com [allmpus.com]

2. 9-Chloro Quetiapine | C21H24CIN302S | CID 125304879 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. pharmaffiliates.com [pharmaffiliates.com]

4. tlcstandards.com [tlcstandards.com]

To cite this document: BenchChem. [Technical Monograph: 9-Chloro Quetiapine (EP Impurity
L)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569853#9-chloro-quetiapine-cas-number-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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